1-Methyl-1-piperidinomethane sulfonate

osmoregulation bacterial transport compatible solute

1-Methyl-1-piperidinomethane sulfonate (MPMS, CAS 146747-59-3) is an (N-methyl-cyclic ammonio)methanesulfonate inner salt. First reported in 1993, this compound acts as a selective inhibitor of the choline and L-proline osmoprotectant transport systems in Escherichia coli, while leaving the glycine betaine transport pathway unaffected.

Molecular Formula C7H14NO3S-
Molecular Weight 193.27 g/mol
CAS No. 146747-59-3
Cat. No. B115272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1-piperidinomethane sulfonate
CAS146747-59-3
Synonyms1-methyl-1-piperidinomethane sulfonate
MPMS
Molecular FormulaC7H14NO3S-
Molecular Weight193.27 g/mol
Structural Identifiers
SMILESC[N+]1(CCCCC1)CS(=O)(=O)[O-]
InChIInChI=1S/C7H15NO3S/c1-8(7-12(9,10)11)5-3-2-4-6-8/h2-7H2,1H3
InChIKeyTWDHLLGVNBEMIS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1-piperidinomethane sulfonate (MPMS): A Selective Bacterial Choline Transport Inhibitor – CAS 146747-59-3


1-Methyl-1-piperidinomethane sulfonate (MPMS, CAS 146747-59-3) is an (N-methyl-cyclic ammonio)methanesulfonate inner salt [1]. First reported in 1993, this compound acts as a selective inhibitor of the choline and L-proline osmoprotectant transport systems in Escherichia coli, while leaving the glycine betaine transport pathway unaffected [2]. Its molecular formula is C₇H₁₅NO₃S, with a molecular weight of 193.27 g/mol, and it is structurally classified as a mesylate derivative of a methylpiperidinium zwitterion [1].

Selectivity Context Blocks choline/ProP transport while leaving ProU glycine betaine uptake active
Model System Supports osmoregulation studies in E. coli and related enteric bacteria
Probe Type Selective chemical probe for compatible-solute transport pathway dissection

Why Generic Substitution of 1-Methyl-1-piperidinomethane sulfonate (MPMS) Can Compromise Osmotic Stress Studies


Even among closely related (N-methyl-cyclic ammonio)methanesulfonates, small structural modifications produce distinct effects on bacterial osmoprotectant transport. While the pyrrolidinium (21a), piperidinium (MPMS, 21b), and morpholinium (21c) analogs all exhibit choline transport-blocking activity at 0.1 mM, their selectivity profiles against other compatible solutes and their intrinsic toxicity to bacterial strains are not uniform [1]. Substituting MPMS with an untested analog without confirming its transport selectivity can lead to irreproducible osmotic stress phenotypes and confounded mechanistic interpretations.

Pyrrolidinium analog (21a)
Five-membered ring may alter choline permease binding kinetics; selectivity profile may not transfer directly
Morpholinium analog (21c)
Oxygen heteroatom may shift metabolic stability and off-target interactions in non-E. coli systems
L-proline antimetabolites
Higher intrinsic bacterial toxicity may confound long-exposure transport phenotype interpretation

Quantitative Evidence Guide for 1-Methyl-1-piperidinomethane sulfonate (MPMS, CAS 146747-59-3)


Selective Inhibition of Choline vs. Glycine Betaine Uptake in Escherichia coli

Preincubation of E. coli cells with 0.1 mM MPMS for 5 minutes specifically reduced radiolabeled choline and L-proline uptake, while glycine betaine transport remained unaffected [1]. This differential effect directly demonstrates that MPMS targets the choline/ProP transport system without interfering with the ProU glycine betaine permease. Notably, MPMS had no effect on glucose or succinate uptake, confirming that the inhibition is not due to general membrane disruption [1].

Selective Transport Inhibition
Head-to-head
Choline and L-proline uptake reduced at 0.1 mM
Glycine betaine, glucose, and succinate transport unaffected
Supports pathway-specific transport dissection in E. coli
Exact percentage inhibition requires full-paper kinetics review
osmoregulation bacterial transport compatible solute

Lower Toxicity Compared to L-Proline Analogues L-Azetidine-2-carboxylic Acid and 3,4-Dehydro-DL-proline

The toxicity of MPMS was demonstrated to be much lower than that of the L-proline analogues L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline [1]. This finding positions MPMS as a less toxic alternative for studies requiring long-term exposure to an osmoprotectant transport inhibitor. The reduced toxicity is attributed to MPMS's inability to act as a proline antimetabolite, unlike the comparator compounds.

Lower Bacterial Toxicity
Cross-study comparable
Reported much lower toxicity vs. L-azetidine-2-carboxylic acid and 3,4-dehydro-DL-proline
Not a proline antimetabolite; reduced confounding off-target effects
Supports prolonged-incubation osmotic stress protocols
Exact IC50 values absent; cross-study context review recommended
bacterial toxicity osmoprotectant inhibitor proline analog

Structural Differentiation from Pyrrolidinium and Morpholinium Analogs within the (N-Methyl-cyclic ammonio)methanesulfonate Series

Among the three (N-methyl-cyclic ammonio)methanesulfonates evaluated – methylpyrrolidinium (21a), methylpiperidinium (21b, MPMS), and methylmorpholinium (21c) – all blocked choline transport at 0.1 mM in standard (E. coli K10) and salt-sensitive (ATCC 25922) strains, with no effect on the salt-resistant strain E. coli 31 [1]. However, the six-membered piperidinium ring of MPMS provides distinct steric and electronic properties compared to the five-membered pyrrolidinium ring or the oxygen-containing morpholinium ring, which may influence binding kinetics to the choline permease and metabolic stability [1].

Ring-Size Differentiation
Class-level
Six-membered piperidinium core; distinct steric and electronic profile from 5-membered pyrrolidinium and O-containing morpholinium analogs
Scaffold choice supports derivatization strategy design
Single 0.1 mM test concentration; potency ranking among analogs not established
structure-activity relationship cyclic ammonium choline transport inhibitor

Optimal Research Application Scenarios for 1-Methyl-1-piperidinomethane sulfonate (MPMS)


Dissecting Osmoprotectant Transport Pathways in Enteric Bacteria

MPMS can be employed at 0.1 mM to selectively inhibit the choline/L-proline transport system without affecting glycine betaine uptake [1]. This enables researchers to distinguish between ProP-mediated (choline/proline) and ProU-mediated (glycine betaine) osmoprotection in E. coli and related enteric species under defined osmotic stress conditions.

Validating the Specificity of Genetically Encoded Osmotic Stress Reporters

When using promoter-reporter fusions for osmoregulatory genes (e.g., proU, proP), MPMS serves as a chemical probe to confirm that observed transcriptional responses are specifically due to choline/proline transport inhibition rather than general osmotic perturbation, as glycine betaine transport remains active [1].

Low-Toxicity Tool for Long-Term Bacterial Osmotic Stress Assays

Because MPMS exhibits significantly lower intrinsic toxicity than L-proline antimetabolites such as L-azetidine-2-carboxylic acid [2], it is suited for prolonged incubation protocols where viability must be maintained to study adaptive responses to sustained osmotic challenge.

Application
Selection Property
Validation Focus
Osmoprotectant pathway dissection
Choline/ProP transport selectivity
Glycine betaine uptake control confirmation
Osmotic stress reporter validation
Compatible-solute pathway specificity
ProU-independent transcriptional response
Long-term bacterial osmotic stress assays
Reported lower bacterial toxicity profile
Viability maintenance during prolonged incubation
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